CGP-62198A
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Overview
Description
CGP-62198A is a bioactive compound with the molecular formula C35H60N4O6 and a molecular weight of 632.89 g/mol. It is a piperidine derivative and has shown potential in various biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-62198A involves multiple steps, including the formation of a piperidine ring and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
CGP-62198A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the piperidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
CGP-62198A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CGP-62198A involves its interaction with specific molecular targets and pathways. It is believed to modulate certain signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect various biological functions .
Comparison with Similar Compounds
Similar Compounds
Cyclic glycine-proline: A small neuroactive peptide with similar bioactive properties.
Other piperidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
CGP-62198A stands out due to its specific molecular structure and the unique combination of functional groups, which confer distinct biological activities.
Properties
CAS No. |
180183-51-1 |
---|---|
Molecular Formula |
C35H60N4O6 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide |
InChI |
InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1 |
InChI Key |
VIAAWDWVNPPLNU-DNUNIWOASA-N |
SMILES |
CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |
Isomeric SMILES |
CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |
Canonical SMILES |
CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP-62198A; CGP 62198A; CGP62198A; UNII-WXF63HI1WD; WXF63HI1WD; SCHEMBL6042796. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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